5-{4-[(2,4-Dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide
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Overview
Description
5-{4-[(2,4-Dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide is a complex organic compound with a unique structure that includes a phthalazine core, a dimethylphenyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(2,4-Dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide typically involves multiple steps, including the formation of the phthalazine core and subsequent functionalization. One common synthetic route involves the reaction of 2,4-dimethylaniline with phthalic anhydride to form the phthalazine intermediate. This intermediate is then reacted with 2-methylbenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-{4-[(2,4-Dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
5-{4-[(2,4-Dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-{4-[(2,4-Dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting the activity of enzymes or modulating receptor function. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 5-{4-[(2,5-Dimethylphenyl)amino]-1-phthalazinyl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide
- 2-{2-[(3,5-Dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1-phenylethyl]acetamide
Uniqueness
Compared to similar compounds, 5-{4-[(2,4-Dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide stands out due to its specific substitution pattern and the presence of both a phthalazine core and a benzenesulfonamide moiety. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-[4-(2,4-dimethylanilino)phthalazin-1-yl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-14-8-11-20(16(3)12-14)25-23-19-7-5-4-6-18(19)22(26-27-23)17-10-9-15(2)21(13-17)30(24,28)29/h4-13H,1-3H3,(H,25,27)(H2,24,28,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPZHQMMGDFCEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC(=C(C=C4)C)S(=O)(=O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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